Cas no 97465-79-7 (Buddlenol E)

Buddlenol E structure
Buddlenol E structure
Product Name:Buddlenol E
CAS No:97465-79-7
MF:C31H36O11
MW:584.610950469971
CID:2080107
PubChem ID:21636185
Update Time:2025-09-27

Buddlenol E Chemical and Physical Properties

Names and Identifiers

    • Buddlenol E
    • hedyotol C
    • hedyotol-C
    • hedyotol-D
    • AKOS040763405
    • 97465-79-7
    • CHEMBL1761717
    • SCHEMBL7807327
    • (1S,2R)-2-(4-((3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-6-yl)-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
    • (1S,2R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
    • Inchi: 1S/C31H36O11/c1-36-23-9-16(5-7-21(23)33)28(35)27(13-32)42-31-25(38-3)11-18(12-26(31)39-4)30-20-15-40-29(19(20)14-41-30)17-6-8-22(34)24(10-17)37-2/h5-12,19-20,27-30,32-35H,13-15H2,1-4H3/t19-,20-,27+,28-,29+,30+/m0/s1
    • InChI Key: DVTIDVKFFJRCAB-PEVOTWPUSA-N
    • SMILES: O1C[C@@H]2[C@@H](C3C=CC(=C(C=3)OC)O)OC[C@@H]2[C@H]1C1C=C(C(=C(C=1)OC)O[C@H](CO)[C@H](C1C=CC(=C(C=1)OC)O)O)OC

Computed Properties

  • Exact Mass: 584.22576196g/mol
  • Monoisotopic Mass: 584.22576196g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 11
  • Complexity: 819
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 146Ų

Buddlenol E Pricemore >>

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